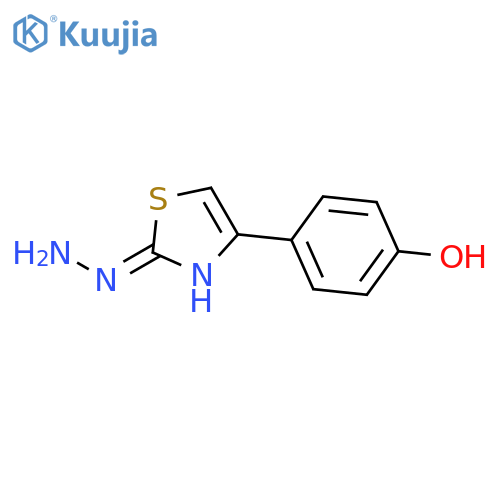

Cas no 139420-55-6 (2(3H)-Thiazolone, 4-(4-hydroxyphenyl)-, hydrazone)

2(3H)-Thiazolone, 4-(4-hydroxyphenyl)-, hydrazone 化学的及び物理的性質

名前と識別子

-

- 2(3H)-Thiazolone, 4-(4-hydroxyphenyl)-, hydrazone

- 4-(2-Hydrazinylthiazol-4-yl)phenol

- 4-(2-diazanyl-1,3-thiazol-4-yl)phenol

- 4-(2-Hydrazino-thiazol-4-yl)-phenol

- A833992

- 139420-55-6

- 4-(2-hydrazinyl-4-thiazolyl)phenol

-

- MDL: MFCD06739898

- インチ: InChI=1S/C9H9N3OS/c10-12-9-11-8(5-14-9)6-1-3-7(13)4-2-6/h1-5,13H,10H2,(H,11,12)

- InChIKey: ZWWOGNFOXJNMMN-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=CC(=C1)O)C2=CSC(=N2)NN

計算された属性

- せいみつぶんしりょう: 207.04677

- どういたいしつりょう: 207.047

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 185

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 99.4A^2

- 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

- PSA: 70.64

2(3H)-Thiazolone, 4-(4-hydroxyphenyl)-, hydrazone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM502058-1g |

4-(2-Hydrazinylthiazol-4-yl)phenol |

139420-55-6 | 97% | 1g |

$675 | 2022-09-29 |

2(3H)-Thiazolone, 4-(4-hydroxyphenyl)-, hydrazone 関連文献

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

2(3H)-Thiazolone, 4-(4-hydroxyphenyl)-, hydrazoneに関する追加情報

Introduction to 2(3H)-Thiazolone, 4-(4-hydroxyphenyl)-, hydrazone (CAS No. 139420-55-6) and Its Emerging Applications in Chemical Biology

The compound 2(3H)-Thiazolone, 4-(4-hydroxyphenyl)-, hydrazone (CAS No. 139420-55-6) represents a fascinating molecular entity that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This heterocyclic derivative, characterized by a thiazole core conjugated with a phenolic hydrazone moiety, exhibits a diverse array of biological activities that have positioned it as a promising candidate for further investigation in drug discovery and therapeutic development.

At the heart of the compound's appeal lies its structural framework, which combines the versatility of the thiazole ring—a well-documented scaffold in medicinal chemistry—with the hydroxyl and hydrazine functionalities. These features not only contribute to its solubility and bioavailability but also enable a wide range of interactions with biological targets. The thiazole ring, known for its stability and ability to participate in hydrogen bonding, provides a robust backbone for derivatization, while the phenolic hydroxyl group and the hydrazine moiety offer opportunities for further chemical modifications and biological functionalization.

Recent advancements in computational chemistry and molecular modeling have enhanced our understanding of how 2(3H)-Thiazolone, 4-(4-hydroxyphenyl)-, hydrazone interacts with biological systems. Studies using virtual screening and docking simulations have identified potential binding sites on target proteins, suggesting its utility in modulating pathways associated with inflammation, oxidative stress, and cell proliferation. These computational insights have paved the way for experimental validations, underscoring the importance of integrating computational methods with traditional wet-lab approaches.

In vitro investigations have revealed that 2(3H)-Thiazolone, 4-(4-hydroxyphenyl)-, hydrazone demonstrates notable inhibitory effects on several key enzymes implicated in disease processes. For instance, preliminary studies indicate that it may interfere with the activity of lipoxygenase enzymes, which are central to the production of pro-inflammatory mediators. Additionally, its ability to chelate metal ions has been explored as a potential mechanism for mitigating oxidative damage caused by reactive species such as superoxide radicals. These findings align with current trends in developing therapeutics that leverage metal-binding properties to enhance efficacy.

The phenolic hydroxyl group in 2(3H)-Thiazolone, 4-(4-hydroxyphenyl)-, hydrazone also plays a crucial role in its biological behavior. This moiety is known to engage in hydrogen bonding interactions with polar residues on protein surfaces, thereby stabilizing enzyme-inhibitor complexes. Furthermore, its redox-active nature allows it to participate in electron transfer processes within cellular compartments, potentially influencing signaling pathways that regulate cell survival and death. Such multifaceted interactions make it an intriguing candidate for developing small-molecule modulators with broad therapeutic applications.

One of the most compelling aspects of 2(3H)-Thiazolone, 4-(4-hydroxyphenyl)-, hydrazone is its potential as a scaffold for structure-activity relationship (SAR) studies. By systematically modifying its core structure—such as altering the substitution pattern on the phenyl ring or introducing additional heterocyclic units—researchers can fine-tune its biological properties to optimize potency and selectivity. This modular approach has been successfully applied in other drug discovery programs, where initial hits are refined through iterative chemical synthesis and biological testing.

The hydrazine functionality present in 2(3H)-Thiazolone, 4-(4-hydroxyphenyl)-, hydrazone also opens up avenues for exploring novel chemical reactions that could enhance drug delivery or metabolic stability. For example, hydrazones are known to undergo condensation reactions with carbonyl compounds under acidic conditions, forming stable adducts that could be exploited for prodrug strategies or targeted release mechanisms. Such innovations highlight the dynamic interplay between organic chemistry and pharmacology in modern drug development.

Emerging evidence suggests that 2(3H)-Thiazolone, 4-(4-hydroxyphenyl)-, hydrazone may hold promise beyond traditional therapeutic applications. Its ability to interact with both protein targets and nucleic acids has led researchers to explore its potential as an antimicrobial agent or even a radioprotector. In particular, studies indicate that it may protect cells from radiation-induced damage by scavenging free radicals or inhibiting DNA damage repair mechanisms. These findings underscore the compound's versatility and highlight its potential relevance in diverse biomedical contexts.

The synthesis of 2(3H)-Thiazolone, 4-(4-hydroxyphenyl)-, hydrazone presents an interesting challenge due to the need for precise functionalization of both the thiazole ring and the phenyl substituent. Advances in synthetic methodologies have enabled more efficient routes to this compound, including transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation techniques. These improvements not only enhance yield but also allow for greater control over stereochemistry—a critical factor in determining biological activity.

The pharmacokinetic profile of 2(3H)-Thiazolone, 4-(4-hydroxyphenyl)-, hydrazone is another area of active investigation. Initial studies suggest that it exhibits moderate solubility in aqueous media but may require formulation strategies to improve bioavailability or target specificity. Techniques such as prodrug design or nanotechnology-based delivery systems are being explored to address these challenges effectively. Such efforts are essential for translating promising preclinical findings into viable clinical candidates.

Future directions for research on 2(3H)-Thiazolone, 4-(4-hydroxyphenyl)-, hydrazone include exploring its role in epigenetic regulation—particularly how it might influence histone modifications or DNA methylation patterns—and investigating its potential as an immunomodulatory agent. The growing recognition of epigenetic mechanisms as key regulators of disease has made this area particularly exciting for medicinal chemists seeking novel therapeutic interventions.

In conclusion,2(3H)-Thiazolone, 4-(4-hydroxyphenyl)-, hydrazone (CAS No. 139420-55-6) stands out as a structurally intriguing compound with significant potential across multiple biomedical applications. Its unique combination of chemical features enables diverse interactions with biological targets while offering opportunities for further derivatization through rational drug design principles. As research continues to uncover new aspects of its biology and chemistry,this molecule is poised to make meaningful contributions toward advancing therapeutic strategies in chemical biology.

139420-55-6 (2(3H)-Thiazolone, 4-(4-hydroxyphenyl)-, hydrazone) 関連製品

- 1823037-79-1(2-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde)

- 1708126-13-9(1'-(tert-Butoxy)carbonyl-3H-spiro1-benzofuran-2,4'-piperidine-5-carboxylic Acid)

- 2549006-17-7(1-ethyl-2-[5-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole)

- 478149-00-7(Thieno[2,3-c]pyridine-2-carboxylic acid)

- 2246691-45-0(1-methyl-4-{2-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxyethyl}piperazine)

- 1133115-36-2(3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline)

- 1031993-15-3(N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide)

- 1806825-18-2(Methyl 4-(difluoromethyl)-2,6-dihydroxypyridine-3-acetate)

- 2680785-12-8(7-(prop-2-en-1-yloxy)carbonyl-5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylic acid)

- 1862582-19-1(5-bromo-2-(methylamino)pyridine-4-carboxylic acid)